molecular formula C14H18O6 B7987684 DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE

DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE

Cat. No.: B7987684
M. Wt: 282.29 g/mol
InChI Key: ZRMZQKZRZQCGJV-KBPBESRZSA-N
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Description

DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE is a chemical compound with the molecular formula C14H18O6. It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with two oxo groups at positions 2 and 5, and diethyl ester groups at positions 1alpha and 4alpha. This compound is used in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with diethyl oxalate under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the diethyl ester groups. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE is unique due to its combination of oxo groups and diethyl ester groups, which provide distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

diethyl (1S,4S)-2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-3-19-11(17)13-5-6-14(8-9(13)15,10(16)7-13)12(18)20-4-2/h3-8H2,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMZQKZRZQCGJV-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CC[C@](CC1=O)(C(=O)C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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